molecular formula C10H16BrN B1625647 1-Butyl-2-methylpyridinium bromide CAS No. 26576-84-1

1-Butyl-2-methylpyridinium bromide

Cat. No. B1625647
CAS RN: 26576-84-1
M. Wt: 230.14 g/mol
InChI Key: QVHDOABFJHOTIT-UHFFFAOYSA-M
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Description

1-Butyl-2-methylpyridinium bromide is a chemical compound with the molecular formula C10H16BrN . It is used in laboratory chemicals and the manufacture of substances .


Synthesis Analysis

Pyridinium salts, including 1-Butyl-2-methylpyridinium bromide, have been synthesized through various routes . They have played an intriguing role in a wide range of research topics .


Molecular Structure Analysis

The molecular structure of 1-Butyl-2-methylpyridinium bromide consists of 10 carbon atoms, 16 hydrogen atoms, 1 bromine atom, and 1 nitrogen atom . The average mass is 230.145 Da .


Chemical Reactions Analysis

Ionic liquids based on 1-alkyl-3-methylpyridinium halides, which include 1-Butyl-2-methylpyridinium bromide, have been studied by Raman and IR spectroscopy . The chemistry of these solvents consists of interacting bulky cations and anions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Butyl-2-methylpyridinium bromide include low volatility, thermal stability over a broad temperature range, and the capability to be regenerated . These features allow it to be used repeatedly in closed production cycles .

Scientific Research Applications

Bromination of Anilines and Phenols

1-Butyl-3-methylpyridinium tribromide, a variant of 1-Butyl-2-methylpyridinium bromide, is an efficient reagent for the nuclear bromination of anilines and phenols. This process eliminates the need for organic solvents and typically only requires water for extraction. The spent 1-butyl-3-methylpyridinium bromide can be easily recycled, demonstrating its utility in synthetic chemistry (Borikar, Daniel, & Paul, 2009).

Nano-Cage Adsorption Studies

The adsorption of 1-butyl-4-methylpyridinium bromide on B12N12 nano-cages has been investigated. This study, utilizing density functional theory, indicates that the adsorption behavior is electrostatic in nature, providing insights into the geometric optimized structure, electronic properties, and sensitivity of B12N12 nano-cages to this ionic liquid (Ghasemi et al., 2019).

Ecotoxicological Impact

Research on the ecotoxicological effects of various ionic liquids, including 1-butyl-3-methylpyridinium bromide, has shown their impact on the growth of green microalga, Selenastrum capricornutum. This study helps to understand the potential environmental impact of these ionic liquids, which are considered green solvents (Cho et al., 2008).

Biodegradation and Metabolite Toxicity

A study on the biodegradation of pyridinium-based cation ionic liquids, including 1-butyl-3-methylpyridinium bromide, reveals that these compounds can be fully mineralized. The research suggests that biodegradation in an aquatic environment would decrease toxicity hazards associated with these compounds, providing valuable information for green chemistry (Docherty et al., 2010).

Thermophysical Properties

The thermophysical properties of 1-butyl-2-methylpyridinium tetrafluoroborate have been studied, offering insights into density, speed of sound, and other key physical parameters. This systematic characterization aids in understanding the behavior of such compounds and their potential as new solvents (Bandrés et al., 2009).

Absorption Refrigeration Technology

Bromide-based ionic liquids, including 1-butylpyridinium bromide, have been evaluated as anti-crystallization additives in absorption refrigeration technology. The study explores the solubility of lithium bromide in aqueous systems containing these ionic liquids, contributing to advancements in refrigeration technology (Królikowska & Hofman, 2019).

Structural Analysis in Ionic Liquids

Structural analysis of mono-substituted N-butyl-pyridinium salts, such as 1-butyl-4-methylpyridinium bromide, helps in understanding ion interactions that lead to higher melting points. This research is crucial for the development and application of ionic liquids in various industrial processes (Kelley et al., 2021).

Degradation in Micro-Electrolysis System

The degradation of ionic liquids like 1-butyl-1-methylpiperidinium bromide in an ultrasound and zero-valent iron activated carbon (ZVI/AC) micro-electrolysis system has been studied. This research provides insights into the environmental fate and behavior of these commonly used ionic liquids (Zhou et al., 2013).

Electrochemical Synthesis of Hydrogen Peroxide

Mesoporous nitrogen-doped carbon derived from ionic liquid N-butyl-3-methylpyridinium dicyanamide has been used as a catalyst for the electrochemical synthesis of hydrogen peroxide. This highlights the potential of ionic liquids in sustainable and cost-effective chemical processes (Fellinger et al., 2012).

Bioremediation Process Development

A study on the bioremediation of ionic liquids, including 1-butyl-4-methylpyridinium chloride, focuses on their cyto-genotoxicological impact and effective biodegradation. This research is crucial for environmental sustainability and pollution management (Thamke et al., 2019).

Safety And Hazards

1-Butyl-2-methylpyridinium bromide is not yet fully tested . Risks cannot be excluded if the product is handled inappropriately . It is recommended to avoid contact with skin or inhalation of spillage, dust, or vapor .

Future Directions

The future directions of 1-Butyl-2-methylpyridinium bromide could include its applications in synthesis . The highly promising applications of similar ionic liquids include plant biomass (polysaccharides) and polypeptide processing in order to produce biodegradable polymers, composites, and biofuels .

properties

IUPAC Name

1-butyl-2-methylpyridin-1-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N.BrH/c1-3-4-8-11-9-6-5-7-10(11)2;/h5-7,9H,3-4,8H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHDOABFJHOTIT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1=CC=CC=C1C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8049258
Record name 1-Butyl-2-methylpyridinium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8049258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-2-methylpyridinium bromide

CAS RN

26576-84-1
Record name Pyridinium, 1-butyl-2-methyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26576-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butyl-2-methylpyridinium bromide
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Record name 1-Butyl-2-methylpyridinium bromide
Source EPA DSSTox
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Record name 1-butyl-2-methylpyridinium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
SP Kelley, V Smetana, AV Mudring… - Journal of Coordination …, 2021 - Taylor & Francis
… The opposite case has been recently detected in the ortho-substituted 1-butyl-2-methylpyridinium bromide with the first torsion angle being anti and the second-gauche [Citation37]. The …
Number of citations: 2 www.tandfonline.com
E Chiellini, R Solaro, S D'Antone - Die Makromolekulare Chemie …, 1977 - academia.edu
… By contrast markedly lower values were observed in the case of 2-alkylsubstituted derivatives (polymer 5,2-methylpyridine and 1 -butyl-2-methylpyridinium bromide). In any case the …
Number of citations: 25 www.academia.edu
M Matsui, K Ooiwa, A Okada, Y Kubota, K Funabiki… - Dyes and …, 2013 - Elsevier
Alkyl-2-[4-(diethylamino)styryl]pyridinium salts showed fluorescence maxima at around 650 nm in the solid state depending on the alkyl group and counter anion. 1-Butyl-2-[4-(…
Number of citations: 25 www.sciencedirect.com
KS Egorova, VP Ananikov - ChemSusChem, 2014 - Wiley Online Library
Rapid progress in the field of ionic liquids in recent decades led to the development of many outstanding energy‐conversion processes, catalytic systems, synthetic procedures, and …
M Matsui, Y Kubota, K Funabiki - J Jpn Soc Colour Mater, 2014 - jlc.jst.go.jp
The melting point of 1-alkyl-2-[4-(dialkylamino) styryl] pyridinium dyes was found to depended on the counter anions and the alkyl substituents. The counter anion had the greater …
Number of citations: 4 jlc.jst.go.jp
Y Nishizawa-Brennen - 2017 - search.proquest.com
In recent years, the cost of petrochemicals has declined by increasing production of unconventional gases such as shale gas, tight gas and coalbed methane. The main component of …
Number of citations: 0 search.proquest.com
MP Payne, PT Walsh - Journal of chemical information and …, 1994 - ACS Publications
The development of qualitative structure-activity relationships for the prediction of skin sensitizationpotential, based on structural alerts (substructures associated with a toxicological …
Number of citations: 81 pubs.acs.org
BF Joaquin, O Heidi, SK Birgit - 2009 - www-old.reach24h.com
In accordance with Commission Decision 85/71/EEC1 [pursuant to Directive 92/32/EEC, the 7th amendment to Directive 67/548/EEC2 (hereinafter" the Directive") on the approximation …
Number of citations: 4 www-old.reach24h.com
松居正樹, 窪田裕大, 船曳一正 - 色材協会誌, 2014 - jstage.jst.go.jp
Original Research Paper Page 1 3 -3- 1.Introduction We sometimes realize that the physical properties of dyes such as solubility into organic solvents and melting point vary widely …
Number of citations: 3 www.jstage.jst.go.jp

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